![molecular formula C13H8ClIO B1613226 4'-Chloro-3-iodobenzophenone CAS No. 99847-41-3](/img/structure/B1613226.png)
4'-Chloro-3-iodobenzophenone
Overview
Description
4’-Chloro-3-iodobenzophenone is a chemical compound with the linear formula C13H8ClIO . It has a molecular weight of 342.56 . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-iodobenzophenone consists of a benzophenone core substituted with a chlorine atom at the 4’ position and an iodine atom at the 3 position . The InChI code for the compound is 1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H .Physical And Chemical Properties Analysis
4’-Chloro-3-iodobenzophenone is an off-white solid . It has a molecular weight of 342.56 . The compound’s InChI code is 1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H .Scientific Research Applications
Phosphorescence Study
An experiment conducted by Oregon State University aimed to encase 4’-Chloro-3-iodobenzophenone in polymethylmethacrylate to study its phosphorescence at room temperature by isolating individual molecules .
Material Synthesis
This compound is used in the synthesis of various materials due to its reactive iodine and chlorine groups, which can undergo further chemical reactions .
properties
IUPAC Name |
(4-chlorophenyl)-(3-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRRDGLXXELQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641503 | |
Record name | (4-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-iodobenzophenone | |
CAS RN |
99847-41-3 | |
Record name | (4-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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